molecular formula C20H16ClFN4O3S B2708346 N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251670-54-8

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2708346
CAS No.: 1251670-54-8
M. Wt: 446.88
InChI Key: WVGWPJKSBBYTHP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClFN4O3S and its molecular weight is 446.88. The purity is usually 95%.
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Biological Activity

N-(4-Chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C20H16ClFN4O3SC_{20}H_{16}ClFN_{4}O_{3}S and a molecular weight of 446.9 g/mol. Its structure features a pyrido-thiadiazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC20H16ClFN4O3S
Molecular Weight446.9 g/mol
CAS Number1251670-54-8

Anticancer Activity

Research indicates that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer activities against various human cancer cell lines. In particular, compounds with similar structural motifs have shown promising results against colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Case Studies

  • Study on Anticancer Properties :
    • A study synthesized several pyrido-thiadiazine derivatives and evaluated their anticancer activity against HCT-116, MCF-7, and HeLa cell lines.
    • Results indicated moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM for the most active compounds .
  • Mechanistic Insights :
    • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Other Biological Activities

In addition to anticancer properties, this compound has been studied for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
  • Enzyme Inhibition : The compound has shown inhibitory activity against acetylcholinesterase and urease enzymes, suggesting applications in treating conditions like Alzheimer's disease and urinary infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate moderate bioavailability; however, detailed pharmacokinetic profiles are still needed.

Toxicity Studies

Toxicological assessments reveal that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate safety profiles before clinical applications can be considered.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S/c21-14-6-8-16(9-7-14)24-19(27)12-25-13-26(17-4-1-3-15(22)11-17)20-18(30(25,28)29)5-2-10-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGWPJKSBBYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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